Differential Immunoglobulin Adsorption Profile: (S)-3-Thienylglycine vs. Tryptophan and Phenylalanine Affinity Ligands
(S)-3-Thienylglycine, when immobilized as an affinity ligand, exhibits a quantitatively distinct adsorption profile for immunoglobulins G (IgG) and M (IgM) compared to tryptophan and phenylalanine ligands, while minimizing undesirable fibrinogen depletion [1]. This differential selectivity is critical for therapeutic immunoadsorption applications where targeted antibody removal is required.
| Evidence Dimension | Immunoglobulin G (IgG) Adsorption |
|---|---|
| Target Compound Data | IgG adsorption intermediate between tryptophan and phenylalanine |
| Comparator Or Baseline | Tryptophan ligand: Higher IgG adsorption; Phenylalanine ligand: Lower IgG adsorption |
| Quantified Difference | Thienyl amino acid ligand: IgG adsorption lower than tryptophan but higher than phenylalanine |
| Conditions | In vitro plasma adsorption assay with immobilized ligands on chromatographic support |
Why This Matters
This intermediate IgG affinity combined with superior IgM selectivity provides a unique balance not achievable with tryptophan or phenylalanine alone, enabling tailored immunoadsorption strategies for specific autoimmune indications.
- [1] Hatanaka, Y.; Tsukiji, M.; Itoh, A.; Haruyama, T. Selective Adsorption of Immunoglobulin G and Immunoglobulin M from Plasma without Adsorption of Fibrinogen by Using Thienyl Amino Acids as Ligands. J. Chromatogr. Sep. Tech. 2013, 4(6), 1000190. View Source
